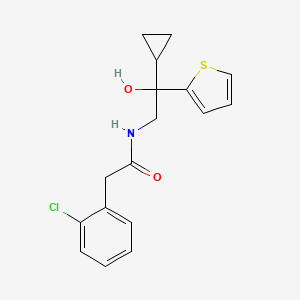

4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

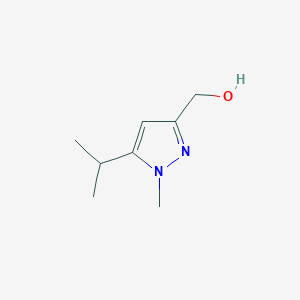

4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone (DPP-FBS) is a novel compound that has recently been developed as an inhibitor of protein kinases. It is a type of small molecule inhibitor that has been found to be effective in inhibiting the activity of certain protein kinases, including Src family kinases and c-Jun N-terminal kinases. DPP-FBS has been studied for its potential therapeutic applications in cancer and other diseases.

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis of Imidazole Derivatives : Functionalized 1,2,4,5-tetrasubstituted imidazole derivatives, synthesized using a one-pot reaction, demonstrated local anesthetic effects. These derivatives include compounds structurally related to 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone. Their synthesis in solvent-free conditions using β-cyclodextrin-propyl sulfonic acid as a catalyst was found to be efficient and yield potent analogs with minimal toxicity (Yan Ran, Ming Li, & Zongren Zhang, 2015).

Imaging Histamine H3 Receptors : The compound 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, closely related to the chemical , was labeled with 18F for PET studies. This synthesis was part of research exploring potential radioligands for imaging histamine H3 receptors (R. Iwata et al., 2000).

Antioxidant Properties : A novel series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles, structurally related to the compound , showed significant antioxidant activity. This property was evaluated using various in vitro assays, indicating the potential of these compounds in oxidative stress-related applications (N. Naik, H. V. Kumar, & J. Rangaswamy, 2012).

Proton Exchange Membranes in Fuel Cells : Research involving sulfonated poly (aryl ether sulfone) containing oxadiazole and related compounds demonstrated their potential as materials for proton exchange membranes in fuel cells. These membranes exhibited excellent thermal, dimensional, and oxidative stability, underscoring the utility of these compounds in energy-related applications (Jingmei Xu et al., 2013).

Synthesis of Soluble and Thermally Stable Polyimides : The synthesis of polyimides from unsymmetrical diamine containing triaryl imidazole pendant groups, like 4,5-diphenyl-1H-imidazol-2-yl, indicated their potential in producing materials with high glass transition temperatures and stability. Such materials are valuable in various industrial applications due to their excellent solubility and thermal properties (M. Ghaemy & R. Alizadeh, 2009).

Selective Sensing of Fluoride Ion : Bisimidazole derivatives, including compounds like 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene, were synthesized for the efficient and selective sensing of fluoride ions. These compounds demonstrated significant sensitivity and specificity in detecting fluoride ions, which is crucial for environmental and industrial monitoring (Liangyun Zhang & Fang Liu, 2017).

Synthesis of Fluorophores for Optical Applications : The synthesis of Y-shaped fluorophores with an imidazole core containing crown ether moieties, similar in structure to 4,5-diphenyl-1H-imidazol-2-yl compounds, has been explored. These compounds showed promising photophysical properties for potential use in optical applications and photostability studies (Ümit Doğru, Gulsiye Ozturk Urut, & Dilek Bayramin, 2015).

Eigenschaften

IUPAC Name |

2-[(3-fluorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN2O2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)31(29,30)18-19-10-9-15-22(26)17-19/h1,3-15,17H,16,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSKLCMUXSBTCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2407346.png)

![Tert-butyl 5-oxo-2-aza-spiro[5.3]nonane-2-carboxylate](/img/structure/B2407348.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/no-structure.png)

![3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2407357.png)

![2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2407358.png)

![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2407359.png)

![9-Methoxy-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2407365.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2407366.png)